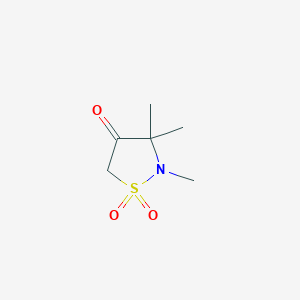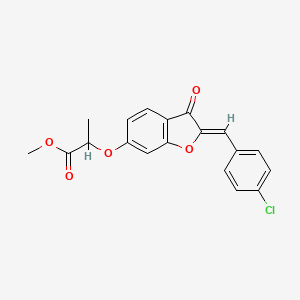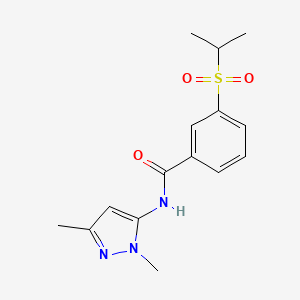
2,3,3-Trimethyl-1lambda6,2-thiazolidine-1,1,4-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2,3,3-Trimethyl-1lambda6,2-thiazolidine-1,1,4-trione” is a chemical compound with the CAS Number: 58742-87-3 . It has a molecular weight of 177.22 . The IUPAC name for this compound is 2,3,3-trimethylisothiazolidin-4-one 1,1-dioxide .
Molecular Structure Analysis
The Inchi Code for “2,3,3-Trimethyl-1lambda6,2-thiazolidine-1,1,4-trione” is 1S/C6H11NO3S/c1-6(2)5(8)4-11(9,10)7(6)3/h4H2,1-3H3 . This code provides a standard way to encode the molecular structure using text.Physical And Chemical Properties Analysis
“2,3,3-Trimethyl-1lambda6,2-thiazolidine-1,1,4-trione” is a powder that is stored at room temperature . It has a melting point of 79-80 degrees Celsius .科学的研究の応用
Synthesis and Biological Potential
2,3,3-Trimethyl-1λ^6,2-thiazolidine-1,1,4-trione, as part of the broader family of thiazolidine derivatives, plays a crucial role in bridging organic synthesis with medicinal chemistry. Thiazolidine motifs, characterized by their heterocyclic five-membered structure containing sulfur and nitrogen, are pivotal in the synthesis of diverse natural and bioactive compounds. These motifs exhibit a wide range of pharmacological properties, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, and neuroprotective effects, due to the presence of sulfur which enhances their biological activity. The synthesis of these compounds has been advanced through various methods like multicomponent reactions, click reactions, nano-catalysis, and green chemistry approaches. This has improved their selectivity, purity, product yield, and pharmacokinetic activity. Thiazolidine derivatives are significant for their therapeutic and pharmaceutical applications and are instrumental in the design of probe drugs and next-generation drug candidates, highlighting their importance in developing multifunctional drugs with enhanced activity (Nusrat Sahiba et al., 2020).
Chemical and Biological Properties of Analogues
The exploration of thiazolidine derivatives extends to their analogues, such as 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine complexes. These compounds are known for their fascinating chemical and biological properties, which include a broad spectrum of activities such as spectroscopic properties, structural uniqueness, magnetic characteristics, and biological and electrochemical activities. The variability in the chemistry of these compounds and their complexes has opened up new research avenues, potentially leading to novel applications in various biological targets (M. Boča et al., 2011).
QSAR Studies and Anticancer Activities
The biological activity of 4-thiazolidinones, including their anticancer potential, has been extensively studied through quantitative structure-activity relationship (QSAR) analyses. These studies provide insights into the technical and interpretive aspects of QSAR models, specifically focusing on anticancer activities of 4-thiazolidinone derivatives. Such research has elucidated the relationships between the structural features of thiazolidinones and their efficacy in inhibiting tumor cell growth. The interpretation of these models has guided the design of new potent anticancer agents, highlighting the significance of certain structural elements in interacting with biological targets (O. Devinyak et al., 2013).
Safety and Hazards
The safety information for “2,3,3-Trimethyl-1lambda6,2-thiazolidine-1,1,4-trione” includes several hazard statements: H315, H319, H335 . These codes correspond to specific hazards, such as skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
特性
IUPAC Name |
2,3,3-trimethyl-1,1-dioxo-1,2-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3S/c1-6(2)5(8)4-11(9,10)7(6)3/h4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSHINLDQYIQLGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)CS(=O)(=O)N1C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-(furan-3-yl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2760624.png)


![2,3,5,6-tetramethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2760629.png)

![Ethyl 4-[3-(methanesulfonamido)phenyl]-2-oxo-6-thiophen-2-ylcyclohex-3-ene-1-carboxylate](/img/structure/B2760631.png)
![6-(4-ethylpiperazin-1-yl)-N-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2760632.png)

![7-heptyl-1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![6-Fluorospiro[2,3-dihydrochromene-4,2'-oxirane]](/img/structure/B2760637.png)
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide](/img/structure/B2760639.png)

